2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
4-METHYL-6-(PIPERIDIN-1-YL)-8-OXA-3,5-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 4-METHYL-6-(PIPERIDIN-1-YL)-8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This environmentally benign process results in good to excellent yields of the desired tricyclic compounds .
Chemical Reactions Analysis
4-METHYL-6-(PIPERIDIN-1-YL)-8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHYL-6-(PIPERIDIN-1-YL)-8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-6-(PIPERIDIN-1-YL)-8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-METHYL-6-(PIPERIDIN-1-YL)-8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE include:
- 7-oxa-2-azatricyclo[7.4.0.0(2),6]trideca-1(9),10,12-trien-3-ones
- 8-thiatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl
- 8-oxatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl
These compounds share similar tricyclic structures but differ in their functional groups and specific chemical properties, making each unique in its applications and reactivity.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H17N3O/c1-11-17-14-12-7-3-4-8-13(12)20-15(14)16(18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
FJRULYBKKSLFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCCC3)OC4=CC=CC=C42 |
Origin of Product |
United States |
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